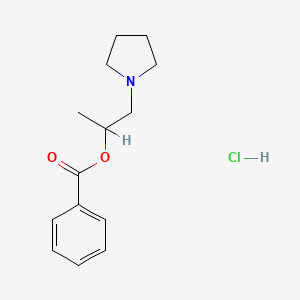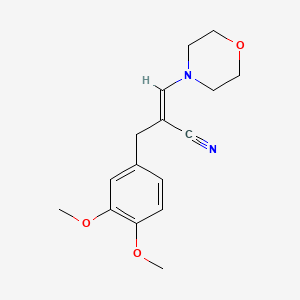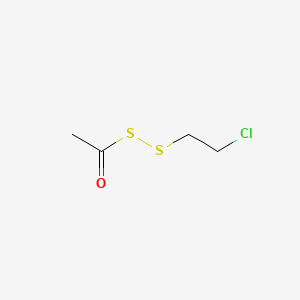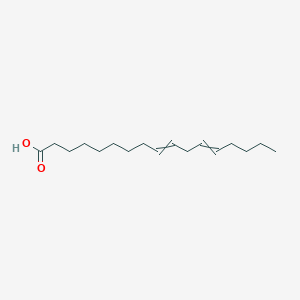
Heptadeca-9,12-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptadeca-9,12-dienoic acid, also known as 9,12-Heptadecadienoic acid, is a long-chain fatty acid with the molecular formula C17H30O2. This compound is characterized by the presence of two double bonds located at the 9th and 12th carbon atoms in its 17-carbon chain. It is a member of the omega-6 fatty acid family and is found in various natural sources, including plant oils and animal tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptadeca-9,12-dienoic acid can be synthesized through several methods. One common approach involves the use of olefin metathesis reactions, where simpler alkenes are combined to form the desired diene structure. Another method involves the elongation of shorter fatty acids through a series of reactions, including Wittig reactions and hydrogenation .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources, such as plant oils. Techniques like gas chromatography-mass spectrometry (GC-MS) are employed to isolate and identify the compound from complex mixtures .
Analyse Chemischer Reaktionen
Types of Reactions: Heptadeca-9,12-dienoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Alcohols and amines are used in the presence of catalysts like sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Epoxides, diols, and hydroxy fatty acids.
Reduction: Saturated heptadecanoic acid.
Substitution: Esters and amides.
Wissenschaftliche Forschungsanwendungen
Heptadeca-9,12-dienoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of heptadeca-9,12-dienoic acid involves its interaction with cellular membranes and enzymes. As a fatty acid, it can be incorporated into phospholipids, affecting membrane fluidity and function. It also serves as a substrate for enzymes like lipoxygenases and cyclooxygenases, leading to the production of bioactive lipid mediators that play roles in inflammation and other physiological processes .
Vergleich Mit ähnlichen Verbindungen
Heptadeca-9,12-dienoic acid can be compared with other similar fatty acids, such as:
Linoleic Acid (C182, 9,12): Similar structure but with an additional carbon atom.
Oleic Acid (C181, 9): Contains only one double bond.
Stearic Acid (C180): Fully saturated fatty acid with no double bonds
Uniqueness: this compound is unique due to its specific chain length and double bond positions, which confer distinct physical and chemical properties. Its presence in certain plant oils and its role in specific biochemical pathways also distinguish it from other fatty acids .
Eigenschaften
CAS-Nummer |
29203-97-2 |
|---|---|
Molekularformel |
C17H30O2 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
heptadeca-9,12-dienoic acid |
InChI |
InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h5-6,8-9H,2-4,7,10-16H2,1H3,(H,18,19) |
InChI-Schlüssel |
LEIXEEFBKOMCEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CCC=CCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


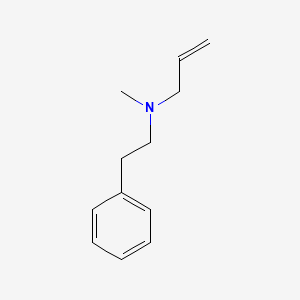
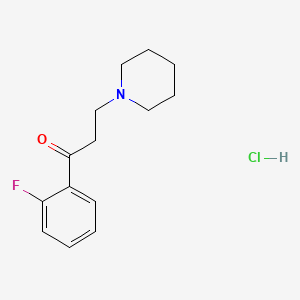
![11bH-Benzo[a]quinolizine-11b-carbonitrile, 1,2,3,4-tetrahydro-4-oxo-](/img/structure/B14677368.png)
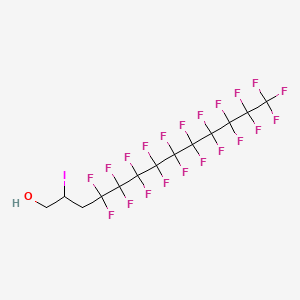
![(2S)-2-amino-3-[4-[(4-hydroxy-3,5-diiodophenyl)methyl]-3,5-diiodophenyl]propanoic acid](/img/structure/B14677383.png)

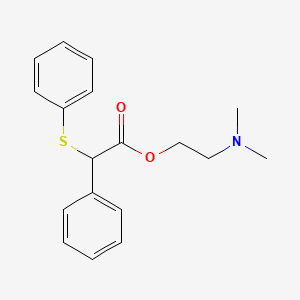


![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14677407.png)
